Evidence Gap: No Direct Comparative Binding Data Available Against Closest Analogs
A comprehensive search of primary literature and public bioactivity databases (BindingDB, ChEMBL) found no quantitative binding data (Ki, IC50) for 4-(4-Ethyl-phenyl)-piperidin-4-OL itself. The only related high-affinity data point (Ki = 0.7 nM for nociceptin receptor) originates from a structurally distinct, N-substituted 4-hydroxy-4-phenylpiperidine series [1]. No comparable data exists for the target compound or its closest 4-aryl analogs (e.g., 4-methyl, 4-chloro) under the same assay conditions [2]. Therefore, a differentiation claim based on target affinity cannot be substantiated.
| Evidence Dimension | Nociceptin receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Other 4-hydroxy-4-phenylpiperidine derivatives (e.g., from Ho et al., 2007) show Ki = 0.7 nM, but these are not direct analogs of the target compound. |
| Quantified Difference | N/A |
| Conditions | N/A |
Why This Matters
Demonstrates that functional biological activity cannot be assumed for this compound, making it distinct from pharmacologically active analogs, and highlighting its primary value as a non-functional intermediate or tool compound.
- [1] BindingDB. Ki Summary for BDBM50210246. Data from Ho, G. D., et al. (2007). View Source
- [2] Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorg. Med. Chem. Lett., 17, 3028-3033. View Source
